![molecular formula C12H18N4O3S B2486904 1-ciclopropanocarbonil-4-[(4-metil-4H-1,2,4-triazol-3-il)sulfonil]piperidina CAS No. 1797688-35-7](/img/structure/B2486904.png)
1-ciclopropanocarbonil-4-[(4-metil-4H-1,2,4-triazol-3-il)sulfonil]piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is a complex organic compound that features a unique combination of a cyclopropane ring, a piperidine ring, and a triazole ring
Aplicaciones Científicas De Investigación
1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
The primary targets of the compound “1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine” are currently unknown. This compound contains a 1,2,4-triazole moiety, which is known to interact with various biological targets . .
Mode of Action
Compounds containing a 1,2,4-triazole moiety are known to interact with their targets through hydrogen bonding . The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to form specific interactions with different target receptors .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . These activities suggest that 1,2,4-triazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Compounds containing a 1,2,4-triazole moiety are generally well-absorbed due to their ability to form hydrogen bonds with biological membranes . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines , suggesting that this compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine typically involves multiple steps. One common approach is to start with the cyclopropanecarbonyl chloride, which reacts with piperidine to form the intermediate 1-cyclopropanecarbonylpiperidine. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Comparación Con Compuestos Similares
Similar Compounds
- 1-cyclopropanecarbonyl-4-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine
- 1-cyclopropanecarbonyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine
- 1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)carbonyl]piperidine
Uniqueness
1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is unique due to the presence of the sulfonyl group attached to the triazole ring. This structural feature imparts distinct chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets .
Propiedades
IUPAC Name |
cyclopropyl-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-15-8-13-14-12(15)20(18,19)10-4-6-16(7-5-10)11(17)9-2-3-9/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAATOOSACJPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
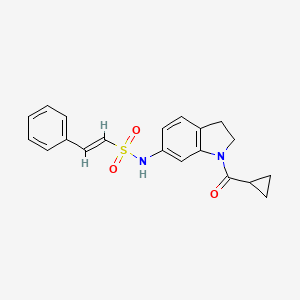
![N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2486822.png)
![2-(2-(4-(5-phenylpentanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486823.png)
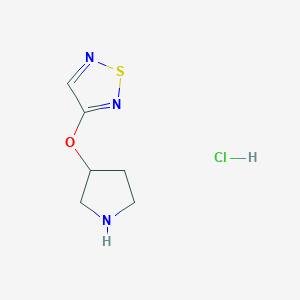
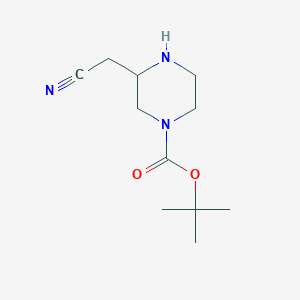
![2-(2H-1,3-benzodioxol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2486828.png)
![2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2486830.png)
![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2486834.png)
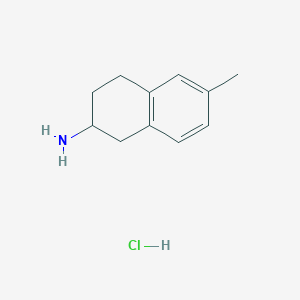
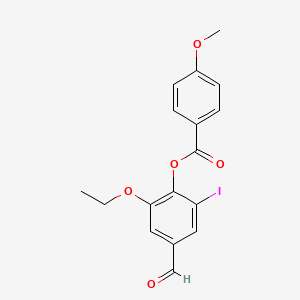


![N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide](/img/structure/B2486842.png)

